ADMLX protein - 144517-51-1

ADMLX protein

Catalog Number: EVT-1518144
CAS Number: 144517-51-1
Molecular Formula: C8H15NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

ADMLX protein is derived from specific biological systems, often isolated from cultured cells or tissues that exhibit high rates of protein synthesis. This includes sources such as mammalian cell lines, which are frequently utilized in laboratory settings to study protein dynamics and interactions.

Classification

ADMLX protein can be classified as a member of a broader category of proteins involved in translation and post-translational modifications. Its classification may vary based on its structural characteristics and functional roles within cellular pathways.

Synthesis Analysis

Methods

The synthesis of ADMLX protein can be achieved through various methods, including recombinant DNA technology and cell-free expression systems.

  1. Recombinant DNA Technology: This method involves cloning the gene encoding ADMLX into an expression vector, followed by transformation into host cells (such as Escherichia coli or mammalian cells). The cells are then cultured under conditions that promote protein expression.
  2. Cell-Free Expression Systems: These systems utilize lysates from cells that are depleted of their own genetic material but retain the machinery necessary for protein synthesis. This allows for the direct translation of mRNA templates into proteins without the need for living cells.

Technical Details

For recombinant expression, techniques such as polymerase chain reaction (PCR) are employed to amplify the gene of interest. The resulting plasmids are introduced into competent cells via transformation. Induction agents (like IPTG) may be used to trigger expression in bacterial systems. In cell-free systems, components such as ribosomes, amino acids, and energy sources are added to facilitate translation.

Molecular Structure Analysis

Structure

The molecular structure of ADMLX protein is characterized by specific domains that contribute to its function. Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Data

Structural data on ADMLX may reveal the arrangement of secondary structures (alpha helices and beta sheets), which are crucial for its biological activity. Additionally, databases like the Protein Data Bank provide access to three-dimensional structures that can inform functional studies.

Chemical Reactions Analysis

Reactions

ADMLX protein participates in various biochemical reactions, particularly those related to protein synthesis and modification. These reactions may include:

  • Peptide Bond Formation: During translation, amino acids are linked together through peptide bonds catalyzed by ribosomal enzymes.
  • Post-Translational Modifications: Following synthesis, ADMLX may undergo modifications such as phosphorylation or glycosylation, impacting its activity and stability.

Technical Details

Mass spectrometry is often employed to analyze these reactions quantitatively, allowing researchers to track modifications and interactions involving ADMLX protein over time.

Mechanism of Action

Process

The mechanism of action for ADMLX protein involves its role in the translation process within ribosomes. It may act as a facilitator or regulator during the elongation phase, where amino acids are sequentially added to a growing polypeptide chain.

Data

Experimental data from studies utilizing techniques like ribosome profiling can provide insights into how ADMLX influences translation rates and fidelity under various cellular conditions.

Physical and Chemical Properties Analysis

Physical Properties

ADMLX protein exhibits specific physical properties such as solubility, stability under varying pH levels, and thermal stability. These properties are critical for determining optimal conditions for its study and application.

Chemical Properties

Chemically, ADMLX contains functional groups that may interact with other biomolecules. Its reactivity can be assessed through various assays that measure binding affinities or catalytic activities.

Relevant Data or Analyses

Analytical techniques such as circular dichroism spectroscopy can be used to study the conformational stability of ADMLX protein under different environmental conditions.

Applications

Scientific Uses

ADMLX protein has several applications in scientific research:

  • Protein Synthesis Studies: It serves as a model for understanding the intricacies of translation mechanisms.
  • Drug Development: Insights gained from studying ADMLX can inform therapeutic strategies targeting similar proteins involved in disease processes.
  • Biotechnology: Its properties can be harnessed in biotechnological applications such as biosensors or synthetic biology constructs.
Introduction to ADMLX Protein (Anosmin-1)

Gene Locus and Nomenclature: ANOS1 Gene and Protein Aliases

The ANOS1 gene (previously designated KAL1) resides on the short arm of the X chromosome at locus Xp22.31 (GRCh38 coordinates: NC_000023.11:8528874-8732137) [1] [7]. This genomic region spans approximately 200 kilobases and comprises 14 exons encoding the anosmin-1 protein [1] [3]. The gene has accumulated multiple aliases through historical and functional studies, reflecting its diverse research contexts:

  • ADMLX (Adhesion Molecule-Like X-linked)
  • KAL1 (Kallmann Syndrome 1)
  • KALIG-1 (Kallmann Syndrome Interval Gene 1)
  • WFDC19 (WAP Four-Disulfide Core Domain 19) [1] [3] [7]

The official HGNC-designated symbol is ANOS1, with "anosmin-1" as the protein name [1]. The UniProt entry P23352 serves as the primary reference sequence for the 680-amino acid secreted glycoprotein [1] [7]. Structurally, anosmin-1 contains conserved functional domains critical for its biological activity: a WAP-type (Whey Acidic Protein) four-disulfide core domain at the N-terminus (amino acids 130–176), followed by four consecutive fibronectin type III (FN3) domains (amino acids 186–275, 290–381) implicated in protein-protein interactions and adhesion [1] [7].

Table 1: Genomic and Proteomic Nomenclature of ADMLX/Anosmin-1

Designation TypeSymbol/NameSource/Context
HGNC SymbolANOS1Official gene symbol (HGNC:6211)
Protein NameAnosmin-1Functional designation
Previous SymbolsKAL1, ADMLX, KALIG-1Historical literature and disease association
UniProt IDP23352Reference proteome
Gene LocationXp22.31Chromosomal coordinates (GRCh38): NC_000023.11:8528874-8732137 (complement)
Protein DomainsWAP domain, FN3 repeatsPfam: PF00041 (FN3), PF00022 (WAP); SMART: sm00217 (WAP), cd00063 (FN3)

Historical Context: Discovery and Early Functional Characterization

The identification of ANOS1 emerged from clinical genetics studies of X-linked Kallmann syndrome (KS). Initial linkage analysis in KS families pinpointed the locus to Xp22.3 in 1989 [3] [7]. The gene itself was isolated in 1991 through positional cloning by Legouis et al., who designated it KAL1 based on its disease association [3] [7]. Early sequence analysis revealed homology to molecules involved in neural development: the WAP domain suggested protease inhibitory functions, while the FNIII repeats resembled motifs in adhesion molecules like neural cell adhesion molecule (NCAM) [3] [7].

Functional characterization progressed through the 1990s–2000s:

  • Expression Patterns: Immunohistochemical studies demonstrated anosmin-1 presence in the olfactory bulb, migrating gonadotropin-releasing hormone (GnRH) neurons, kidneys, lungs, and developing cerebellum during human embryogenesis [3] [7].
  • Pathogenic Mechanisms: Transgenic mouse models and in vitro assays confirmed that mutations disrupting ANOS1 impair:
  • Axonal pathfinding of olfactory sensory neurons to the olfactory bulb
  • Migration of GnRH neurons from the nasal placode to the hypothalamus [3]
  • Molecular Interactions: Seminal work by Hu et al. (2004) identified anosmin-1 as a co-receptor for fibroblast growth factor receptor 1 (FGFR1), potentiating FGF8-mediated signaling—a pathway critical for axon guidance and cell migration [7]. Concurrently, it was shown to inhibit BMP5 and WNT3A signaling, establishing its role as a multifunctional modulator of extracellular cues [7].

Over 140 distinct mutations in ANOS1 have since been cataloged in KS patients, including deletions, nonsense mutations (e.g., p.Trp508*), missense variants (e.g., p.Val610Ile), and splice-site alterations, accounting for 5–14% of familial KS cases [1] [3].

Evolutionary Conservation Across Species

Anosmin-1 exhibits deep evolutionary conservation across vertebrates, indicative of its essential role in neurodevelopment. Orthologs have been identified in mammals, birds, reptiles, amphibians, and fish [1] [9]. Key features of its conservation profile include:

  • Sequence Identity: Human anosmin-1 shares 99% amino acid identity with chimpanzee, 90% with mouse (Mus musculus), 85% with chicken (Gallus gallus), and 60% with zebrafish (Danio rerio) orthologs [1] [9]. The highest conservation resides in the WAP domain and FNIII repeats, suggesting structural and functional constraints (Fig. 1A).
  • Functional Conservation: Zebrafish anos1 knockdown models replicate KS phenotypes—impaired GnRH neuron migration and olfactory axon targeting—confirming conserved roles in neurodevelopment [9].
  • Accelerated Divergence in Primates: While the core domains are conserved, linker regions between FNIII repeats show higher substitution rates in primates, potentially reflecting species-specific adaptations in extracellular matrix interactions [9].

Table 2: Evolutionary Conservation Metrics of Anosmin-1 Domains

Domain/RegionConservation Score (GERP++)% Identity (Human vs. Mouse)Functional Constraint Evidence
Signal Peptide3.885%Cleaved in secretion; moderate constraint
WAP Domain5.998%Disulfide bonds critical for folding; high purifying selection
FNIII Repeat 15.295%FGF interaction surface; high constraint
FNIII Repeat 24.892%Heparan sulfate binding; moderate-high constraint
Inter-repeat Linker1.165%Low conservation; potential neofunctionalization site

Mechanistically, conservation is driven by purifying selection, as evidenced by low dN/dS ratios (<0.2) in pairwise species comparisons [9]. This indicates strong selective pressure against amino acid changes that disrupt protein function. Notably, missense mutations associated with Kallmann syndrome (e.g., p.Phe517Ser) occur at positions with phyloP scores >5.0, signifying deeply conserved residues [1] [9].

Fig. 1: Evolutionary Analysis of Anosmin-1(A) Domain architecture and conservation heatmap across vertebrates.(B) Maximum-likelihood phylogenetic tree of ANOS1 orthologs, showing co-divergence with species radiation.

Beyond vertebrates, Drosophila melanogaster expresses an anosmin-1-like protein (CG15291) with 35% identity in the WAP domain. While not a direct ortholog, it participates in axon guidance of mushroom body neurons, suggesting an ancient role for anosmin-like molecules in neural circuit assembly [9]. The retention of structurally similar domains across >400 million years of evolution underscores the protein’s fundamental contribution to nervous system development and disease pathogenesis.

Properties

CAS Number

144517-51-1

Product Name

ADMLX protein

Molecular Formula

C8H15NO3

Synonyms

ADMLX protein

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